Decoquinate-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

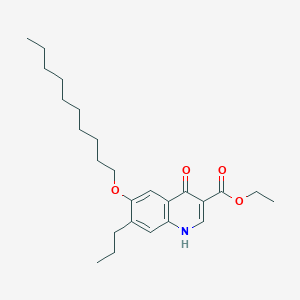

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO4/c1-4-7-8-9-10-11-12-13-15-30-23-17-20-22(16-19(23)14-5-2)26-18-21(24(20)27)25(28)29-6-3/h16-18H,4-15H2,1-3H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWPYBBFFOLSSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC2=C(C=C1CCC)NC=C(C2=O)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Labeling Strategies for Decoquinate D5

The synthesis of Decoquinate-d5 involves the strategic introduction of deuterium (B1214612) atoms into the decoquinate (B1670147) molecular structure. While specific proprietary synthesis routes are not publicly detailed, the designation "d5" and available chemical information indicate that the deuterium atoms are incorporated into the ethoxy group of the quinoline (B57606) ring. Specifically, the compound is identified as Ethyl-d5 4-Hydroxy-6-(decyloxy)-7-ethoxyquinoline-3-carboxylate veeprho.comnih.gov. This suggests that the deuteration occurs at the ethyl moiety attached to the 7-position of the quinoline core, replacing five hydrogen atoms with five deuterium atoms (C24D5H30NO5) sigmaaldrich.comsigmaaldrich.com.

Deuterium labeling strategies commonly employed in the synthesis of such standards often involve:

Hydrogen-Deuterium (H/D) Exchange Reactions: This method utilizes deuterium sources, such as deuterium oxide (D2O) or deuterated solvents, in the presence of catalysts (e.g., acids, bases, or transition metals) to exchange protium (B1232500) (¹H) for deuterium (²H) at labile positions mdpi.comresearchgate.netresearchgate.net.

De Novo Synthesis with Labeled Precursors: Alternatively, synthesis can begin with commercially available deuterated building blocks, such as deuterated alcohols or alkyl halides, which are then incorporated into the target molecule through established chemical reactions researchgate.netresearchgate.netnih.gov. For this compound, this would likely involve using a deuterated ethanol (B145695) derivative in the synthesis of the ethoxy group.

The precise control over the site and extent of deuteration is crucial for ensuring the compound's integrity and suitability as an internal standard researchgate.netnih.govarkat-usa.org.

Enhanced Reproducibility and Accuracy

Decoquinate-d5 serves as an invaluable internal standard, particularly in quantitative analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) veeprho.comsigmaaldrich.comsigmaaldrich.comclearsynth.comsigmaaldrich.comscientificlabs.com. Its utility stems from the principles of stable isotope dilution assays.

The key advantages of using this compound as an internal standard include:

Distinguishable Analytes: Due to the mass difference introduced by the deuterium (B1214612) atoms (a mass shift of +5, i.e., M+5), this compound can be readily distinguished from the non-labeled decoquinate (B1670147) analyte by mass spectrometry sigmaaldrich.com.

Compensation for Matrix Effects: In complex biological or environmental samples, various components can interfere with the ionization efficiency of the analyte, leading to matrix effects clearsynth.commdpi.com. Since this compound is chemically identical to decoquinate, it experiences similar matrix effects and chromatographic behavior, allowing it to accurately correct for these variations during sample preparation and analysis clearsynth.commdpi.com.

Improved Quantitative Accuracy: By co-spiking this compound with samples and calibrators, analysts can accurately quantify the concentration of decoquinate. The ratio of the analyte signal to the internal standard signal remains consistent despite fluctuations in sample recovery, instrument sensitivity, or matrix composition mdpi.comclearsynth.commdpi.com.

Enhanced Reproducibility: The use of an internal standard like this compound standardizes the analytical process, minimizing variability between samples and runs, thereby significantly improving the reproducibility of results clearsynth.commdpi.com.

Applications in Research: this compound is essential for precise quantification in therapeutic drug monitoring, pharmacokinetic studies, metabolic research, and residue analysis in various matrices such as animal feed, milk, eggs, and liver samples veeprho.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com.

| Benefit | Description |

| Analytical Distinction | Isotopic labeling (d5) allows for clear differentiation from the native analyte (decoquinate) using mass spectrometry. |

| Matrix Effect Correction | Behaves similarly to the analyte, compensating for variations in sample preparation and ionization efficiency caused by other sample components. |

| Quantitative Precision | Enables accurate determination of analyte concentration by normalizing the analyte signal against the internal standard signal. |

| Method Reproducibility | Reduces variability in analytical results by accounting for procedural and instrumental fluctuations. |

| Research Enablement | Crucial for reliable data in pharmacokinetic studies, residue analysis, and therapeutic drug monitoring. |

Spectroscopic and Chromatographic Characterization of Synthesized Decoquinate D5

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has become the preferred method for detecting and analyzing anticoccidial agents in foods of animal origin due to its high sensitivity and specificity. nih.gov In these applications, this compound is indispensable as an internal standard. It is added to samples at a known concentration at the beginning of the analytical process. By comparing the instrument's response to this compound with that of the native decoquinate, analysts can accurately quantify the concentration of decoquinate in the sample, even if some of the analyte is lost during sample preparation or if the instrument's response fluctuates. This isotopic dilution technique significantly improves the accuracy and reliability of the analytical results.

Sample Preparation Techniques Facilitated by this compound

Effective sample preparation is critical for accurate LC-MS/MS analysis, as it involves extracting the target analyte from a complex matrix and removing interfering substances. This compound plays a vital role in monitoring and correcting for analyte losses during these multi-step procedures.

Several extraction methods are employed for the analysis of decoquinate in various sample types, including animal tissues and eggs.

Liquid-Liquid Extraction (LLE): This technique is frequently used to extract decoquinate from biological matrices. nih.gov In a typical LLE procedure, acetonitrile (B52724) is used as the extraction solvent. nih.govmdpi.com The efficiency of the extraction can be influenced by the choice of solvent, with studies showing that an 80% acetonitrile aqueous solution can provide optimal extraction from egg matrices. mdpi.com

Solid-Phase Extraction (SPE): SPE is a common technique for both extraction and purification. nih.gov For decoquinate, which is a weakly polar compound, reversed-phase SPE cartridges, such as Oasis HLB, are often preferred. nih.govmdpi.com These cartridges effectively enrich the target compound while removing interfering substances.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method, initially developed for pesticide residue analysis, has been adapted for the analysis of veterinary drugs. quechers.eu It involves an initial extraction with an organic solvent like acetonitrile, followed by a partitioning step using salts. researchgate.net This method is known for its speed and efficiency.

The inclusion of this compound at the beginning of these extraction processes allows for the precise tracking of decoquinate recovery, ensuring that any losses during extraction are accounted for in the final quantification.

Following extraction, clean-up steps are essential to remove matrix components that can interfere with LC-MS/MS analysis.

Defatting: For high-fat matrices like eggs, a defatting step is crucial. mdpi.com This is often achieved using a solvent such as n-hexane. mdpi.com

Solid-Phase Extraction (SPE): As mentioned earlier, SPE is also a highly effective clean-up technique. mdpi.com After the initial extraction, the extract is passed through an SPE cartridge to remove polar and non-polar interferences. nih.govmdpi.com For instance, after loading the sample extract onto an Oasis HLB SPE cartridge, the column can be washed with a 30% acetonitrile solution and water to remove unwanted matrix effects before eluting the decoquinate with acetonitrile. mdpi.com

The presence of this compound throughout these clean-up procedures is critical for compensating for any potential loss of the target analyte, thereby ensuring the accuracy of the final analytical result.

Chromatographic Separation Optimization

The chromatographic separation of decoquinate from other compounds in the sample extract is a critical step before detection by mass spectrometry. The use of this compound is beneficial in this stage as its retention time is very close to that of decoquinate, aiding in peak identification and integration.

The choice of the stationary phase, the material packed inside the chromatography column, is crucial for achieving good separation. For the analysis of decoquinate, reversed-phase columns are commonly used.

C18 Columns: XTerra C18 and Acquity UPLC BEH C18 columns are frequently employed for the chromatographic separation of decoquinate. nih.govmdpi.com These columns have a non-polar stationary phase that effectively retains the weakly polar decoquinate, allowing for its separation from more polar matrix components.

The mobile phase, a solvent that carries the sample through the column, is another key factor in chromatographic separation. The composition of the mobile phase is often varied during the analysis using a technique called gradient elution.

Mobile Phase Composition: A typical mobile phase for decoquinate analysis consists of a mixture of an aqueous component and an organic solvent. nih.gov The aqueous phase often contains additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency in the mass spectrometer. nih.govmdpi.com For instance, a mobile phase might consist of water with 0.1% formic acid and acetonitrile. nih.gov

The co-elution of this compound with decoquinate under optimized chromatographic conditions further solidifies its role as an ideal internal standard, ensuring reliable quantification.

Data Tables

Table 1: Common Extraction and Clean-up Methods for Decoquinate Analysis

| Method | Description | Matrix Examples |

|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Eggs, Chicken Tissues |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences pass through. | Eggs, Chicken Tissues |

| QuEChERS | A multi-step method involving extraction with an organic solvent and partitioning with salts. | Animal Tissues |

| Defatting | Removal of lipids from the sample extract using a non-polar solvent. | Eggs |

Table 2: Typical Chromatographic Conditions for Decoquinate Analysis

| Parameter | Details |

|---|---|

| Stationary Phase | Reversed-phase C18 columns (e.g., XTerra C18, Acquity UPLC BEH C18) |

| Mobile Phase A | Water with additives (e.g., 0.1% formic acid, 2 mM ammonium formate) |

| Mobile Phase B | Organic solvent (e.g., acetonitrile, methanol) |

| Elution Mode | Gradient elution |

Mass Spectrometric Detection Parameters

The accurate and sensitive detection of this compound, primarily used as an internal standard for the quantification of decoquinate, relies on carefully optimized mass spectrometric parameters. These parameters are crucial for ensuring the specificity and reliability of analytical methods, particularly in complex matrices such as animal tissues, eggs, and feed.

Ionization Modes (e.g., Electrospray Ionization)

The choice of ionization mode is pivotal in the analysis of decoquinate and its deuterated analogue, this compound. The selection is primarily dictated by the chosen chromatographic technique and the physicochemical properties of the analyte.

For methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), Electrospray Ionization (ESI) is the most commonly utilized technique. chrom-china.comnih.gov ESI is a soft ionization method that is well-suited for polar and thermally labile molecules like decoquinate. Typically, the analysis is performed in the positive ion mode (ESI+) , where the decoquinate molecule is protonated to form the precursor ion [M+H]⁺. chrom-china.comnih.gov This approach offers high sensitivity and is compatible with the reversed-phase liquid chromatography conditions commonly used for the separation of decoquinate from matrix components. nih.gov

In contrast, when gas chromatography-tandem mass spectrometry (GC-MS/MS) is employed, Electron Ionization (EI) is the standard ionization mode. nih.gov Since decoquinate is not sufficiently volatile for GC analysis in its native form, a derivatization step is necessary. nih.gov The derivatized decoquinate is then introduced into the GC-MS/MS system, where it is bombarded with a high-energy electron beam (typically 70 eV). This results in the formation of a molecular ion and characteristic fragment ions, which are then used for quantification and confirmation. nih.gov

Multiple Reaction Monitoring (MRM) Transitions for this compound and Analytes

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive detection mode used in tandem mass spectrometry for quantification. In an MRM experiment, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances the signal-to-noise ratio for the analyte of interest.

For the analysis of decoquinate, several MRM transitions have been reported. The protonated molecule [M+H]⁺ at m/z 418 is typically selected as the precursor ion. Common product ions for decoquinate include those at m/z 372, 344, and 298, corresponding to specific fragmentation pathways of the parent molecule.

As this compound is the deuterated internal standard, its precursor and product ions will have a mass shift corresponding to the number of deuterium atoms. With five deuterium atoms on the ethoxy group, the protonated precursor ion for this compound is expected at m/z 423 [M+H]⁺. Assuming a similar fragmentation pattern to the unlabeled compound, the corresponding product ions for this compound would be monitored at an m/z of 5 units higher than those of decoquinate.

Below is a table summarizing the typical MRM transitions for decoquinate and the inferred transitions for this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Decoquinate | 418 | 372 | 298 |

| This compound | 423 | 377 | 303 |

Note: The MRM transitions for this compound are inferred based on the common transitions of the unlabeled compound and the mass shift from deuterium labeling.

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) offers an alternative and powerful approach for the analysis of decoquinate, providing high mass accuracy and specificity. Instruments such as Quadrupole-Orbitrap (Q-Orbitrap) mass spectrometers are increasingly used for the confirmatory analysis of veterinary drug residues, including decoquinate. mdpi.com

HRMS techniques can operate in full-scan mode, acquiring data with high resolution and mass accuracy, which allows for the identification and confirmation of compounds based on their exact mass. For targeted analysis, a parallel reaction monitoring (PRM) mode can be used, which is analogous to the MRM mode in triple quadrupole instruments but with high-resolution detection of the product ions. mdpi.com

In a study utilizing a LC-Q-Orbitrap system for the analysis of coccidiostats, decoquinate was monitored in positive ionization mode with a resolution set at 35,000 FWHM. mdpi.com The precursor ion (adduct ion) was filtered with an isolation window, and the resulting product ions were detected with high mass accuracy. mdpi.com This approach provides a high degree of confidence in the identification of the analyte, as the measured mass of the precursor and product ions can be compared to their theoretical exact masses with very low error. The high resolving power of HRMS also helps to differentiate the analyte signal from background interferences, which is particularly advantageous when analyzing complex matrices. youtube.com

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Approaches

While LC-MS/MS is a common technique for decoquinate analysis, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) presents a viable and robust alternative. nih.govmdpi.com This approach requires a chemical modification of the decoquinate molecule to increase its volatility, a process known as derivatization. nih.govmdpi.com

Derivatization Strategies for Volatility Enhancement

Decoquinate in its native form has a high boiling point and is not amenable to GC analysis. nih.gov Therefore, a derivatization step is essential to convert it into a more volatile and thermally stable compound. The most common derivatization strategy for decoquinate is acetylation. nih.govmdpi.com

This is typically achieved by reacting the decoquinate sample with acetic anhydride in the presence of a catalyst, such as pyridine . nih.govmdpi.com The reaction involves the acetylation of the hydroxyl group on the quinolone ring of the decoquinate molecule. This chemical modification reduces the polarity of the molecule and significantly increases its volatility, allowing it to be readily analyzed by GC-MS/MS. nih.gov The derivatization reaction is typically carried out at room temperature for a set period of time before the sample is injected into the GC-MS/MS system. nih.gov

GC Column Selection and Temperature Programming

The separation of the derivatized decoquinate from other components in the sample extract is performed on a GC column. The choice of the column's stationary phase is critical for achieving good chromatographic resolution and peak shape.

For the analysis of the acetylated decoquinate derivative, a weakly polar capillary column is generally preferred. mdpi.com A commonly used column is a TG-5MS (30.0 m × 0.25 mm, 0.25 µm) or a similar column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase. mdpi.com This type of stationary phase provides good separation for a wide range of compounds and is robust for routine analysis.

The temperature programming of the GC oven is another crucial parameter that needs to be optimized to ensure efficient separation and analysis time. A typical temperature program for the analysis of derivatized decoquinate involves a starting temperature followed by one or more temperature ramps to a final temperature, which is then held for a certain period. nih.govmdpi.com

An example of a GC oven temperature program is as follows:

| Parameter | Value |

|---|---|

| Initial Temperature | 100 °C |

| Initial Hold Time | 1 min |

| Ramp 1 Rate | 30 °C/min |

| Ramp 1 Temperature | 220 °C |

| Ramp 1 Hold Time | 1 min |

| Ramp 2 Rate | 20 °C/min |

| Final Temperature | 280 °C |

| Final Hold Time | 16 min |

This program allows for the separation of the derivatized decoquinate from potential interferences in the sample matrix, with the target compound eluting at a reproducible retention time. nih.gov The optimization of the temperature program is essential for achieving sharp chromatographic peaks and maximizing the sensitivity of the method. chromatographyonline.com

Applications of Decoquinate D5 in Quantitative Research

Residue Analysis of Decoquinate (B1670147) in Animal-Derived Food Products

The monitoring of veterinary drug residues in food products is essential for consumer safety and regulatory compliance. Decoquinate-d5 is instrumental in the development and validation of sensitive methods for detecting decoquinate residues in foods of animal origin.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a predominant technique for the analysis of decoquinate in poultry tissues, with this compound frequently employed as an internal standard to ensure accuracy. nih.goveuropa.eu One validated LC-MS/MS method for chicken tissues involved extraction with acetonitrile (B52724), followed by purification with a solid-phase extraction (SPE) cartridge. nih.gov This method demonstrated high sensitivity, with a detection limit of 1 µg/kg and a quantification limit of 2.5 µg/kg. nih.govresearchgate.net The recoveries for various edible tissues were excellent, ranging from 85.3% to 104.9%, with relative standard deviations (RSD) below 10.4%. nih.govresearchgate.net

Another approach utilizes gas chromatography-tandem mass spectrometry (GC-MS/MS) after a pre-column derivatization step. researchgate.netmdpi.com In a method developed for chicken muscle, liver, and kidney, samples were extracted and purified using liquid-liquid extraction (LLE) combined with SPE. researchgate.netmdpi.com The recovery rates for decoquinate in these tissues ranged from 77.38% to 89.65%, with intra-day and inter-day RSDs of 1.63–5.74% and 2.27–8.06%, respectively. researchgate.netmdpi.comnih.gov A report for the European Union detailed a reversed-phase high-performance liquid chromatography (RP-HPLC-MS/MS) method where this compound was used to correct for recovery losses and matrix interferences, achieving a limit of quantification (LOQ) of 10 μg/kg for all poultry tissues. europa.eu

| Matrix | Analytical Method | Limit of Quantification (LOQ) | Average Recovery (%) | Source |

|---|---|---|---|---|

| Chicken Tissues | LC-MS/MS | 2.5 µg/kg | 85.3 - 104.9 | nih.govresearchgate.net |

| Chicken Muscle, Liver, Kidney | GC-MS/MS | Not Specified | 77.38 - 89.65 | researchgate.netmdpi.com |

| Poultry Tissues | RP-HPLC-MS/MS | 10 µg/kg | Not Specified | europa.eu |

The analysis of drug residues in eggs is complicated by the high lipid and protein content. The use of this compound as an internal standard is crucial for accurate quantification in this matrix. A novel pre-column derivatization GC-MS/MS method has been developed for detecting decoquinate in whole egg, albumen, and yolk. nih.govnih.gov This method employs liquid-liquid extraction and solid-phase extraction for sample cleanup. nih.govnih.gov The validated method shows excellent sensitivity, with limits of detection (LODs) between 1.4 and 2.4 µg/kg and LOQs ranging from 2.1 to 4.9 µg/kg across the different egg components. nih.govnih.govmdpi.com At various spiked concentrations, the average recoveries were between 74.3% and 89.8%. nih.govnih.govmdpi.com The precision was also high, with intraday RSDs from 1.22% to 4.78% and inter-day RSDs from 1.61% to 7.54%. nih.govnih.govmdpi.com LC-MS/MS methods have also been applied to study the transfer of decoquinate into eggs resulting from the cross-contamination of feed for laying hens. researchgate.net

| Egg Matrix | LOD (µg/kg) | LOQ (µg/kg) | Average Recovery (%) | Source |

|---|---|---|---|---|

| Whole Egg | 1.8 | 3.4 | 74.31 - 88.53 | nih.govmdpi.com |

| Albumen | 1.4 | 2.1 | 78.61 - 89.77 | nih.govmdpi.com |

| Yolk | 2.4 | 4.9 | 76.08 - 88.13 | nih.govmdpi.com |

This compound is incorporated into analytical methods for monitoring veterinary drug residues in bovine milk and tissues from other livestock such as cattle and goats. nih.govjfda-online.com While decoquinate residues in milk are generally negligible, sensitive analytical methods are necessary for surveillance and pharmacokinetic studies. nih.govresearchgate.net Multi-residue methods based on ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been developed for the simultaneous detection of numerous veterinary drugs in milk. frontiersin.orgobrnutafaza.hr These methods often involve a simple extraction followed by SPE cleanup and can achieve LOQs in the low µg/kg range. frontiersin.org For example, a broad multi-residue method for 103 veterinary drugs in milk reported LOQs ranging from 0.1 to 5 µg/kg. frontiersin.org The use of isotopically labeled internal standards like this compound is a key strategy in such multi-analyte methods to ensure accuracy across a wide range of compound polarities and concentrations in a complex matrix like milk. jfda-online.com

To prevent both the underdosing of target animals and the cross-contamination of non-target feed, it is crucial to have reliable methods for quantifying decoquinate in animal feed. A collaborative study validated a liquid chromatographic (LC) method with fluorescence detection for analyzing decoquinate in supplements, premixes, and complete animal feeds. nih.govresearchgate.net The method involves extracting the compound from ground feed samples with a 1% calcium chloride-methanol solution. nih.govresearchgate.net This method demonstrated good performance, with repeatability relative standard deviation estimates ranging from 1.3% to 5.6% and reproducibility relative standard deviations from 2.8% to 6.1%. nih.gov The European Union Reference Laboratory (EURL) also considers the multi-analyte EN 17299 method, based on LC-MS/MS, fit for purpose for determining decoquinate in compound feeds, where an internal standard like this compound would be essential for accuracy. europa.eu

Multi-Residue Method Development for Coccidiostats and Veterinary Drugs

Modern food safety testing requires efficient methods capable of detecting a wide array of potential contaminants in a single analysis. This compound is a valuable tool in the development of these multi-residue methods.

This compound serves as a robust internal standard in LC-MS/MS-based multi-residue methods designed to simultaneously quantify numerous coccidiostats and other veterinary drugs in diverse animal-derived matrices. jfda-online.commdpi.com In these methods, this compound is often used in combination with other isotopically labeled standards, such as Dinitrocarbanilide-d8 (DNC-d8) and Robenidine-d8, to cover a broad range of chemical compounds. jfda-online.commdpi.comnih.gov

One such method was developed to quantify 20 different coccidiostats in various tissues, including the muscles of chicken, swine, cow, and fish, as well as chicken eggs and bovine milk. jfda-online.com Another confirmatory method using LC coupled to high-resolution mass spectrometry (LC-HRMS/MS) was developed for 12 different coccidiostats in eggs and muscle, where this compound was explicitly used for quantitative purposes. mdpi.com These comprehensive methods are essential for national residue control programs and for ensuring that levels of these compounds in the food supply remain below established maximum residue limits (MRLs). mdpi.com The objective is often to create simple, rapid, and cost-effective sample preparation techniques, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, suitable for high-throughput screening in standard laboratories. jfda-online.com

Method Development for Diverse Chemical Classes

The stable isotope-labeled compound, this compound, serves as a critical internal standard in the development and validation of sophisticated analytical methods for the quantitative determination of a wide array of chemical compounds, primarily within the veterinary drug residue analysis sector. Its structural similarity and mass difference from the parent compound, Decoquinate, make it an ideal tool for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of quantitative data. The application of this compound is particularly prominent in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, which are favored for their high sensitivity and selectivity in complex matrices such as animal tissues and feed.

Research efforts have successfully incorporated this compound into multi-residue methods designed to simultaneously quantify various classes of coccidiostats and other veterinary drugs. These methods are essential for monitoring compliance with maximum residue limits (MRLs) established by regulatory bodies to ensure food safety.

A significant application of this compound is in the confirmatory analysis of coccidiostat residues in food products of animal origin. For instance, a validated LC-MS/MS method was developed for the simultaneous determination of 12 coccidiostats in eggs and muscle tissues. mdpi.com In this method, this compound was employed for quantitative purposes, highlighting its integral role in the accurate measurement of these residues. mdpi.com The method was developed to cover a wide range of MRLs, demonstrating its versatility and importance in regulatory monitoring. mdpi.com

Similarly, another study focused on developing and validating a multi-residue LC-MS/MS method for 11 different coccidiostats in animal feed. nih.gov This method is crucial for controlling the unintentional carry-over of these drugs in feed, which can lead to residues in animal-derived food products. nih.gov The utilization of internal standards like this compound is fundamental in such multi-analyte methods to compensate for matrix effects and variations in analytical conditions. nih.gov

The development of these analytical methods involves meticulous validation processes, including the assessment of linearity, specificity, trueness, precision, and limits of detection (LOD) and quantification (LOQ). nih.gov The use of isotopically labeled internal standards like this compound is a key component of these validation studies, contributing to the robustness and reliability of the developed methods.

The following interactive data table summarizes the application of this compound in the method development for diverse chemical classes.

| Chemical Class/Analyte | Matrix | Analytical Method | Role of this compound | Key Findings |

| Coccidiostats (e.g., Lasalocid, Maduramicin, Monensin, Narasin, Salinomycin, Semduramicin, Diclazuril, Halofuginone, Nicarbazin, Robenidine) | Animal Feed | LC-MS/MS | Internal Standard | The method was successfully validated for the identification and quantification of 11 coccidiostats, proving satisfactory for carry-over control in regulatory monitoring. nih.gov |

| Coccidiostats (including Diclazuril, Halofuginone, Nicarbazin, Robenidine, Toltrazuril) | Eggs, Muscle (Ovine, Poultry, Turkey) | LC-HRMS (Q-Orbitrap) | Internal Standard for Quantification | A confirmatory method was developed and validated for 12 coccidiostats, with this compound used for quantitative purposes. mdpi.com |

| Various Veterinary Drugs (115 compounds) | Milk Powder, Butter, Fish Tissue, Eggs | LC-MS/MS | Internal Standard | A multi-residue method was developed for the simultaneous determination of a wide range of veterinary drugs. edulll.gr |

| Various Veterinary Drugs (76 compounds) | Bovine Muscle Tissue | HILIC-MS/MS | Internal Standard | A multi-residue method was developed for a diverse class of veterinary drugs and pharmaceuticals. edulll.gr |

Role of Decoquinate D5 in Non Human Metabolic and Pharmacokinetic Studies

Utilization in Pharmacokinetic Profiling of Decoquinate (B1670147) Analogs

The pharmacokinetic profiling of any drug, including Decoquinate and its analogs, is essential to understand its behavior in a biological system. Decoquinate-d5 is instrumental in these studies, providing a reliable reference for quantification. veeprho.com Because it is chemically identical to the parent compound but mass-spectrometrically distinct, it co-elutes with the analyte during chromatography, allowing for accurate measurement even if sample is lost during preparation.

In veterinary medicine, Decoquinate is widely used as a feed additive to prevent coccidiosis in poultry and other livestock. nih.govnih.gov Understanding its metabolic fate is crucial for ensuring efficacy and food safety. Studies have shown that Decoquinate is rapidly metabolized in animal organisms, such as chickens. nih.gov

The use of this compound as an internal standard enables researchers to accurately track the concentration of the parent drug and its metabolites in tissues and plasma over time in animal models like cattle and chickens. nih.gov By measuring these concentrations at various time points after administration, key pharmacokinetic parameters can be determined. These parameters are vital for assessing the drug's behavior in the animal's system.

Table 1: Key Pharmacokinetic Parameters Determined Using Isotope-Labeled Standards

| Parameter | Description | Significance in Animal Models |

| Metabolite Formation Rate | The speed at which the parent drug is converted into its various metabolites. | Indicates how quickly the drug is broken down, affecting its duration of action and potential for residue accumulation. |

| Clearance Rate (CL) | The volume of plasma cleared of the drug per unit of time. | Measures the efficiency of drug elimination from the body, influencing dosing regimens. |

| Half-life (t½) | The time required for the drug concentration in the plasma to decrease by half. | Helps determine how long the drug remains in the system, which is critical for establishing withdrawal periods in food-producing animals. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Provides insight into the extent of drug distribution into body tissues versus plasma. |

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for quantifying compounds in complex matrices. researchgate.netresearchgate.net The use of stable isotope-labeled internal standards, such as this compound, is the cornerstone of this method. veeprho.comresearchgate.net

In a typical IDMS workflow, a known quantity of this compound is added to a biological sample (e.g., chicken liver, plasma) at the beginning of the sample preparation process. researchgate.net This "spiked" sample is then subjected to extraction and purification procedures. Because this compound is chemically identical to the endogenous (unlabeled) Decoquinate, it experiences the same processing losses.

During analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the instrument measures the ratio of the unlabeled analyte to the labeled internal standard. researchgate.netnih.gov Since the amount of added internal standard is known, the exact amount of the native analyte in the original sample can be calculated with high accuracy, correcting for any procedural variations. researchgate.net This technique significantly improves the reliability of data in therapeutic drug monitoring and pharmacokinetic studies. veeprho.com

Investigating Drug Biotransformation Pathways in Non-Human Biological Systems

Beyond simple quantification, this compound plays a sophisticated role in elucidating the specific biotransformation pathways a drug undergoes. By tracing the fate of the deuterium (B1214612) labels, researchers can piece together the metabolic puzzle, identifying the chemical reactions that alter the drug within an animal's body.

The principle of using deuterated compounds to trace metabolic pathways is well-established. nih.govresearchgate.net For instance, studies using deuterated acetate (B1210297) have successfully tracked its breakdown and entry into the tricarboxylic acid (TCA) cycle in rats by monitoring the appearance of deuterium in downstream metabolites like glutamate. nih.govmeduniwien.ac.atresearchgate.net

This same principle applies to the study of this compound. When an animal metabolizes this compound, the deuterium atoms on the ethyl-d5 ester group act as tracers. veeprho.com Metabolic reactions, such as hydrolysis or oxidation, may either retain or remove these deuterium atoms. By analyzing the mass of the resulting metabolites, scientists can deduce the nature of the chemical transformation.

Table 2: Hypothetical Metabolic Reactions and Deuterium Tracing

| Metabolic Reaction | Effect on Deuterium Label (on ethyl-d5 ester) | Implication for Pathway Analysis |

| Ester Hydrolysis | The entire ethyl-d5 group is cleaved off. | The resulting carboxylic acid metabolite would not contain deuterium, confirming the hydrolysis pathway. |

| Oxidation of the Ethyl Group | One or more deuterium atoms may be removed and replaced with a hydroxyl group (-OH). | The mass of the metabolite would indicate a partial loss of deuterium, pointing to an oxidation reaction at that specific site. |

| Phase II Conjugation | The parent molecule, still containing the deuterium label, is attached to another molecule (e.g., glucuronic acid). | The resulting conjugate would have a mass corresponding to the parent drug plus the conjugating molecule and the d5 label, identifying this pathway. |

The ability to trace the fate of these deuterated atoms provides direct evidence of the metabolic processes occurring, allowing for a detailed mapping of the drug's biotransformation. nih.govresearchgate.net

The ultimate goal of biotransformation studies is to identify (qualitative analysis) and measure (quantitative analysis) the resulting metabolic products. This compound is indispensable for both aspects.

For qualitative analysis, the predictable mass shift between the unlabeled metabolites and their deuterated counterparts helps in their identification within complex biological samples. For quantitative analysis, this compound serves as the ideal internal standard. Methods using gas chromatography-tandem mass spectrometry (GC-MS/MS) or LC-MS/MS have been developed to detect Decoquinate residues in animal products like chicken tissues and eggs. nih.govmdpi.com The inclusion of this compound in these assays ensures that the measurements are accurate and reproducible. researchgate.net This allows for precise determination of the concentration of each metabolite, providing a complete picture of the drug's metabolic profile in a given animal model.

Environmental and Ecological Research Applications of Decoquinate D5

Detection and Quantification of Decoquinate (B1670147) in Environmental Samples

The core application of Decoquinate-d5 in environmental science is as an internal standard in isotope dilution mass spectrometry (IDMS). This analytical technique is considered a gold standard for quantification due to its high precision and accuracy. In this method, a known quantity of this compound is added to an environmental sample at the beginning of the analytical process. Because this compound is chemically identical to the target analyte (Decoquinate), it behaves similarly during sample extraction, cleanup, and ionization in the mass spectrometer.

Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. The mass spectrometer can differentiate between the analyte and the deuterated standard based on their mass difference. By measuring the ratio of the native analyte to the labeled standard, an accurate concentration can be calculated, effectively correcting for matrix effects and procedural losses. This is particularly crucial for complex environmental matrices like water, soil, and sediment, where interfering substances can suppress or enhance the analytical signal. researchgate.netresearchgate.net

Analytical methods commonly employing this compound include liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS). These techniques offer high sensitivity and selectivity, allowing for the detection of trace levels of Decoquinate in the environment. nih.govmdpi.com

The contamination of water systems with veterinary pharmaceuticals, including coccidiostats like Decoquinate, is a growing environmental concern. Runoff from agricultural areas where medicated animal feed is used can introduce these compounds into surface waters, and subsequent leaching can lead to groundwater contamination.

A study focused on developing an analytical method for the simultaneous determination of various pesticides and veterinary drugs in environmental water samples successfully detected Decoquinate in both groundwater and surface water. In this research, Decoquinate was found at a concentration of 71.46 ng/L in a groundwater sample, which was the highest concentration among the detected veterinary pharmaceuticals in that sample type. The same compound was also detected in river water, albeit at a lower concentration. For accurate quantification in such studies, stable isotope-labeled internal standards like this compound are essential to compensate for matrix effects that can enhance or suppress the ionization process during LC-MS/MS analysis.

Table 1: Detection of Decoquinate in Environmental Water Samples

| Water System | Analyte | Concentration (ng/L) |

|---|---|---|

| Groundwater | Decoquinate | 71.46 |

| River Water | Decoquinate | 22.98 |

Data derived from a study on the analysis of agrochemicals in agricultural watersheds.

The analytical workflow for water samples typically involves solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances, followed by analysis using ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS). The addition of this compound prior to the extraction step ensures that any variability in the extraction efficiency is accounted for in the final concentration calculation.

Soil and sediment act as significant sinks for environmental contaminants, including veterinary drugs. The analysis of these complex matrices presents considerable analytical challenges due to the high content of organic matter and other interfering compounds. While specific studies detailing the analysis of Decoquinate in soil and sediment using this compound are not extensively documented, the analytical principles are well-established from research on other complex matrices like animal feed and tissues. nih.govresearchgate.net

The general methodology for analyzing pesticide and veterinary drug residues in soil and sediment involves several key steps:

Extraction: The sample is extracted using an appropriate solvent or a technique like accelerated solvent extraction (ASE) to move the target analytes from the solid matrix into a liquid phase. usgs.govusgs.gov

Cleanup: The resulting extract is "cleaned" to remove co-extracted matrix components that could interfere with the analysis. This is often achieved using techniques such as solid-phase extraction (SPE) or gel-permeation chromatography (GPC). usgs.govusgs.gov

Analysis: The cleaned extract is then analyzed, typically by GC-MS/MS or LC-MS/MS.

In this workflow, this compound would be added to the soil or sediment sample before the initial extraction step. Its presence throughout the procedure allows for the accurate quantification of Decoquinate by correcting for losses at each stage and mitigating matrix-induced signal suppression or enhancement during the final analysis. The use of a stable isotope-labeled internal standard is paramount for achieving the reliable and reproducible results necessary for environmental monitoring and risk assessment in these challenging matrices.

Environmental Fate and Transport Studies Utilizing this compound as a Tracer

Beyond its role as an analytical standard, this compound has the potential to be used as a stable isotope tracer to investigate the environmental fate and transport of Decoquinate. Stable isotope tracers are powerful tools in environmental science because they allow researchers to follow the path of a specific compound through a complex system without altering the system's chemical or physical properties. nih.govnih.gov

To assess the persistence of Decoquinate in an environment, a known amount of this compound could be introduced into a controlled system, such as a soil microcosm or an aquatic mesocosm. By taking samples over time and analyzing the concentration of this compound, researchers can determine the rate at which the compound degrades.

Furthermore, analyzing the degradation products can help elucidate the metabolic pathways. The process of biodegradation often involves the breaking of chemical bonds, which can occur at different rates for molecules containing heavy isotopes versus those with light isotopes (a phenomenon known as the kinetic isotope effect). Tracking the changes in the isotopic ratio of the residual compound and its metabolites can provide insights into the degradation mechanisms. diva-portal.orgmdpi.com

While the principles of using stable isotope tracers for degradation studies are well-established, specific research applying this compound for this purpose is not widely documented in the scientific literature. Its primary reported use remains as an internal standard for quantification.

Compound-specific stable isotope analysis (CSIA) is a forensic technique used to identify the sources of environmental contaminants. mdpi.com While this technique typically relies on natural variations in isotopic abundance, intentionally introducing a labeled compound like this compound can be used to definitively trace contamination pathways.

For example, this compound could be applied to a specific agricultural plot. By subsequently monitoring nearby water bodies or soil for the presence of the labeled compound, researchers could directly map the transport and runoff from that source. This would allow for a clear understanding of how agricultural practices contribute to the contamination of the surrounding environment.

As with persistence and degradation studies, the application of this compound as an active tracer for contaminant source tracking is a potential use based on established scientific principles rather than a widely reported practice. The main body of research continues to leverage this compound for its invaluable role in ensuring the accuracy of quantitative analytical methods.

Future Perspectives and Emerging Research Directions for Decoquinate D5

Integration with Novel Sample Preparation Technologies

The accuracy of any quantitative analysis heavily relies on the efficiency and reproducibility of the sample preparation process. Decoquinate-d5 is integral to this stage, as it is typically added at the beginning of the extraction process to compensate for analyte losses and matrix effects. kcasbio.comclearsynth.com Future research will focus on integrating this compound with more advanced and automated sample preparation technologies to enhance throughput and reduce manual error.

Key emerging areas include:

Automated Solid-Phase Extraction (SPE): While SPE is a widely used cleanup technique in veterinary drug residue analysis, future trends point towards fully automated systems. rsc.org These systems, combined with the use of this compound, will enable high-throughput analysis of complex matrices like animal tissues with minimal human intervention, ensuring high reproducibility.

QuEChERS Methodologies: The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) approach has become a popular sample preparation technique for multi-residue analysis in food samples. nih.govmdpi.com The integration of this compound into modified QuEChERS workflows will continue to be an area of development, optimizing extraction and cleanup steps for various animal-derived food products. mdpi.com

Advanced Microextraction Techniques: Techniques such as Solid-Phase Microextraction (SPME) and Fabric Phase Sorptive Extraction (FPSE) offer advantages like reduced solvent consumption and high pre-concentration factors. rsc.orgresearchgate.net Future research will likely explore the application of these techniques for decoquinate (B1670147) residue analysis, where this compound will be essential for accurate quantification in these equilibrium-based extraction methods. researchgate.net

A comparison of these sample preparation techniques highlights the ongoing evolution toward faster and more efficient methods.

| Technique | Principle | Advantages for this compound Integration | Future Direction |

| Solid-Phase Extraction (SPE) | Adsorption and desorption from a solid sorbent. nih.gov | Well-established, effective cleanup. | Increased automation and development of novel sorbents. |

| QuEChERS | Acetonitrile (B52724) extraction followed by dispersive SPE cleanup. mdpi.com | Fast, simple, low solvent use, suitable for multi-residue methods. nih.gov | Adaptation for a wider range of complex matrices. |

| Solid-Phase Microextraction (SPME) | Equilibrium-based extraction onto a coated fiber. rsc.org | Solvent-free, high concentration factor. | Development of new fiber coatings with higher selectivity and direct coupling to MS. rsc.org |

Advancements in Mass Spectrometry for Enhanced Sensitivity and Throughput

Mass spectrometry (MS) is the primary analytical technique for detecting and quantifying decoquinate, with this compound serving as the ideal internal standard for isotope dilution mass spectrometry (IDMS). researchgate.netwikipedia.org IDMS is considered a "gold standard" method because the stable isotope-labeled standard co-elutes with the analyte and behaves identically during ionization and detection, effectively normalizing variations and matrix effects. kcasbio.com

Future developments in MS will further enhance the utility of this compound:

High-Resolution Mass Spectrometry (HRAM-MS): Instruments like Orbitrap and Time-of-Flight (TOF) mass spectrometers provide high mass accuracy and resolution. chromatographyonline.comthermofisher.com This allows for highly selective detection of decoquinate, even in complex matrices, reducing the likelihood of interferences. The use of this compound in HRAM-MS workflows provides robust and reliable quantification at very low residue levels. thermofisher.com

Tandem Mass Spectrometry (MS/MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is already a cornerstone of veterinary drug residue analysis. nih.govnih.govresearchgate.net Future advancements will focus on increasing instrument sensitivity and scan speeds, enabling the detection of even lower concentrations and allowing for higher sample throughput. sepscience.com This is critical for monitoring compliance with maximum residue limits (MRLs) set by regulatory bodies. nih.gov

Ion Mobility Spectrometry (IMS): The coupling of IMS with mass spectrometry adds another dimension of separation based on the size, shape, and charge of the ions. researchgate.netmdpi.com This can help to separate decoquinate from isobaric interferences that may not be resolved by chromatography or mass analysis alone, further improving the accuracy of quantification when used with this compound.

Artificial Intelligence (AI) and Machine Learning (ML): The vast amounts of data generated by modern mass spectrometers require sophisticated processing. Future trends include the integration of AI and ML for automated data interpretation, peak integration, and quality control, which will streamline the analytical workflow from sample injection to final result. sepscience.com

| MS Technique | Key Advantage | Role of this compound |

| LC-MS/MS | High sensitivity and selectivity for targeted analysis. researchgate.net | Enables accurate quantification via isotope dilution. researchgate.net |

| HRAM-MS (e.g., Orbitrap) | High mass accuracy reduces false positives. chromatographyonline.comthermofisher.com | Ensures precise quantification in complex matrices. |

| Ion Mobility-MS | Provides an additional dimension of separation. mdpi.com | Improves accuracy by resolving isobaric interferences. |

Broader Applications in Veterinary Drug Research and Other Scientific Disciplines

Currently, the primary application of this compound is as an internal standard for the quantitative analysis of decoquinate residues in food products of animal origin, ensuring food safety and regulatory compliance. pcovery.commdpi.compharmaffiliates.com However, its utility is poised to expand into other scientific areas.

Pharmacokinetic (PK) Studies: Decoquinate is used to control coccidiosis in a variety of livestock. chemimpex.comnih.gov Detailed studies on its absorption, distribution, metabolism, and excretion (ADME) are crucial for optimizing its use and understanding residue depletion. nih.gov this compound is an invaluable tool in such PK studies, allowing for precise measurement of decoquinate concentrations in biological fluids and tissues over time.

Metabolism Studies: Identifying the metabolites of decoquinate is important for a complete understanding of its biological fate. Isotope-labeled compounds like this compound can be used in metabolism studies to help track and identify metabolic products in complex biological samples.

Environmental Monitoring: The use of veterinary drugs can lead to their presence in the environment through animal waste. Concerns about environmental contamination may necessitate the development of methods to monitor for decoquinate in soil, water, and manure. mdpi.com this compound would be the standard of choice for developing robust and accurate analytical methods for such environmental matrices.

Antiparasitic Drug Research: Decoquinate has shown activity against other parasites beyond coccidia, such as Plasmodium, the causative agent of malaria. nih.govmedchemexpress.com As research explores the potential of decoquinate and its derivatives for other therapeutic uses, this compound will be essential for the bioanalytical methods supporting this research. medchemexpress.com

Development of Certified Reference Materials for this compound

For analytical measurements to be reliable and comparable across different laboratories, well-characterized reference materials are essential. iaea.org While this compound is currently available as a reference standard, the future will likely see a move towards the development of Certified Reference Materials (CRMs). lgcstandards.comesslabshop.com

A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.

The development of a this compound CRM would involve:

Purity Assessment: Comprehensive analysis to determine the chemical and isotopic purity of the material.

Characterization: Precise determination of the concentration of the standard in a solution, often performed by multiple independent laboratories using high-precision methods like quantitative nuclear magnetic resonance (qNMR) or IDMS.

Stability Studies: Rigorous testing to establish the long-term and short-term stability of the material under specified storage and shipping conditions.

Certification: Issuance of a certificate under the guidelines of international standards such as ISO 17034, which specifies the requirements for the competence of reference material producers. lgcstandards.com

The availability of a this compound CRM would provide laboratories with a higher level of confidence in their analytical results, which is crucial for regulatory submissions, proficiency testing, and ensuring the global harmonization of food safety standards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.